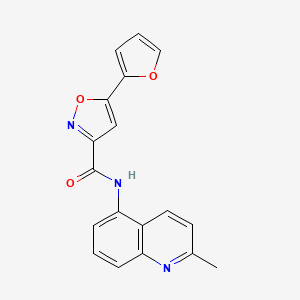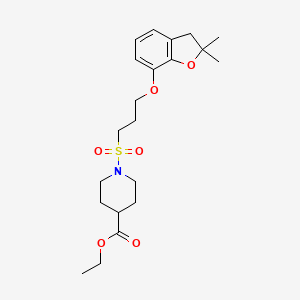![molecular formula C17H16N4O B2870278 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline CAS No. 2380078-60-2](/img/structure/B2870278.png)
2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a quinoxaline ring and an azetidine ring, which are linked by a pyridine moiety.
Wirkmechanismus
The mechanism of action of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors. In breast cancer cells, the compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. In malaria parasites, the compound has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline are still being studied. In breast cancer cells, the compound has been shown to induce apoptosis, or programmed cell death. In malaria parasites, the compound has been shown to inhibit the growth and development of the parasite. The compound has also been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline is its versatility as a building block for the synthesis of other heterocyclic compounds. Its potential applications in medicinal chemistry, materials science, and organic synthesis make it a valuable compound for research. However, one limitation of the compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline. One direction is to further investigate its potential as an antitumor and antimalarial agent. Another direction is to explore its potential applications in materials science, particularly in the development of organic electronic devices. Additionally, the compound could be used as a starting point for the development of other heterocyclic compounds with interesting properties. Finally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
In conclusion, 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs, materials, and organic electronic devices.
Synthesemethoden
The synthesis of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline involves the reaction of 3-(pyridin-3-yloxymethyl)azetidine with 1,2-dibromo-3-nitrobenzene in the presence of a palladium catalyst. The reaction yields the desired compound as a yellow solid, which is purified by column chromatography. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, the compound has shown promising activity against cancer cells, particularly breast cancer cells. It has also been studied as a potential antimalarial agent. In materials science, the compound has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic synthesis, the compound has been used as a versatile intermediate for the synthesis of other heterocyclic compounds.
Eigenschaften
IUPAC Name |
2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-6-16-15(5-1)19-9-17(20-16)21-10-13(11-21)12-22-14-4-3-7-18-8-14/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJCTMFFSNSMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3N=C2)COC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-7-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2870196.png)




![4-[[1-(3-Methoxyphenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2870204.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2870205.png)
![2-(4-chlorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2870207.png)

![2-Chloro-1-[5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl]propan-1-one](/img/structure/B2870210.png)
![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione](/img/structure/B2870212.png)
![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2870213.png)
